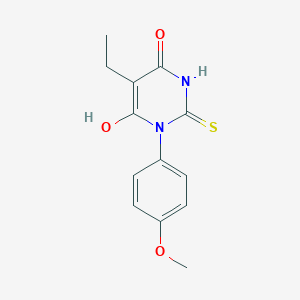

5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

5-ethyl-6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-10-11(16)14-13(19)15(12(10)17)8-4-6-9(18-2)7-5-8/h4-7,17H,3H2,1-2H3,(H,14,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXWWMVSNDDRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=S)NC1=O)C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction and Its Modifications

The classical Biginelli reaction involves a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions to yield dihydropyrimidinones. For the target compound, the key components are:

- An aromatic aldehyde with a 4-methoxyphenyl group,

- Ethyl acetoacetate (providing the ethyl substituent at position 5),

- Thiourea (providing the 2-sulfanyl group).

Several improved and green synthetic methodologies have been developed to optimize this reaction.

Green One-Pot Synthesis Using Heterogeneous Catalysts

A highly efficient and environmentally friendly approach employs a reusable heterogeneous catalyst such as Heteropolyacid (HPA)-Montmorillonite-KSF . This method involves:

- Solvent-free conditions (neat reaction),

- Refluxing the mixture of urea/thiourea, ethyl acetoacetate, and the appropriate aldehyde for approximately 1 hour,

- Using 2 mol% of the catalyst,

- Achieving good to excellent yields.

This method improves reaction times and yields compared to traditional acid catalysts (such as sulfuric acid, BF3–OEt2, or zeolites) and avoids the use of organic solvents, aligning with green chemistry principles.

Table 1: Comparison of Catalysts for Biginelli Reaction

| Catalyst | Reaction Time | Yield (%) | Solvent Conditions |

|---|---|---|---|

| HPA-Montmorillonite-KSF | 1 hour | High | Solvent-free (neat) |

| Sulfuric acid | Longer | Comparable | Usually ethanol or other |

| BF3–OEt2/CuCl | Longer | Comparable | Organic solvents |

| Zeolite | Longer | Comparable | Organic solvents |

Four-Component Modified Biginelli Reaction

An advanced synthetic strategy involves a four-component reaction where an additional reagent like dimethyl sulfate is introduced to functionalize the C-2 position of the dihydropyrimidine ring. This method allows the synthesis of C-2 functionalized derivatives via:

- Assembly of acetyl acetone, aromatic aldehyde, thiourea, and dimethyl sulfate,

- Single-pot reaction with moderate to excellent yields,

- Time and step economy,

- Use of nitrogen nucleophiles for further functionalization.

Though this method is more specialized, it offers a route to diversify the dihydropyrimidinone scaffold, potentially applicable for analogs of the target compound.

Stepwise Synthesis via Thiouracil Intermediates

Another approach involves:

- Synthesis of 6-substituted aryl-2-thiouracil-5-carbonitrile intermediates by refluxing aromatic aldehyde, ethyl cyanoacetate, and thiourea in ethanol with potassium carbonate,

- Subsequent reaction with 2-chloro-N-substituted-phenylacetamide in dimethylformamide (DMF) at room temperature for 8–10 hours,

- Purification by recrystallization.

This method affords good yields (51–73%) and allows structural confirmation by IR, 1H NMR, and mass spectrometry. It is useful for preparing structurally related dihydropyrimidinones, including those with sulfanyl groups at position 2.

Other Catalytic and Solvent-Free Approaches

Several other catalytic systems and solvent-free protocols have been reported for dihydropyrimidinone synthesis, including:

- Use of β-cyclodextrin-propyl sulfonic acid as a catalyst under solvent-free conditions at 80 °C,

- Cerium(III) trislaurylsulfonate as a Lewis acid catalyst with a surfactant in ethanol at 80 °C,

- p-Toluenesulfonic acid catalyzed four-component condensation at ambient temperature in dichloromethane.

These methods generally provide moderate to good yields (50–85%) and offer alternatives depending on substrate scope and desired reaction conditions.

Detailed Research Findings and Data

Reaction Parameters Influencing Yield and Purity

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Catalyst loading | 2 mol% (HPA-Montmorillonite-KSF) | High yield, short reaction time |

| Temperature | Reflux or 80 °C depending on catalyst | Increased temperature improves rate |

| Solvent | Solvent-free or ethanol | Solvent-free preferred for green synthesis |

| Molar ratios | 1.5 eq urea/thiourea, 1 eq aldehyde, 1.5 eq β-ketoester | Stoichiometric balance critical for yield |

| Reaction time | 1–6 hours depending on catalyst and method | Longer times may be needed for less active catalysts |

Spectroscopic Characterization

- 1H NMR : Characteristic signals include NH proton around δ 7.85–9.42 ppm, S-CH2 protons near δ 4.06–4.21 ppm, and aromatic protons between δ 6.18–8.02 ppm.

- IR Spectra : Key absorption bands include NH stretch (~3290 cm⁻¹), CN stretch (~2220 cm⁻¹), and C=O stretch (~1660 cm⁻¹).

- Mass Spectrometry : Confirms molecular weight and structural integrity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Classical Biginelli | Aldehyde, ethyl acetoacetate, thiourea | Acid catalyst (HCl, H2SO4), ethanol | Moderate | Simple, well-known |

| Green One-Pot (HPA-Montmorillonite-KSF) | Same as above | 2 mol% catalyst, solvent-free, reflux | High (good to excellent) | Eco-friendly, short reaction time |

| Four-Component Modified Biginelli | Aldehyde, acetyl acetone, thiourea, dimethyl sulfate | Acid catalyst, single pot | Moderate to excellent | Functionalized derivatives |

| Thiouracil Intermediate Route | Aldehyde, ethyl cyanoacetate, thiourea, phenylacetamide | K2CO3, ethanol/DMF, reflux/room temp | 51–73 | Good for structural diversity |

| Alternative Catalysts | Aldehyde, β-ketoester, thiourea | Cyclodextrin acid, Ce(III) catalyst, etc. | Moderate to good | Variety of catalysts and conditions |

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents like sodium borohydride.

Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of a dihydropyrimidine derivative

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dihydropyrimidinone core with several functional groups that enhance its biological activity. The synthesis can be achieved through multiple methods, often involving the reaction of appropriate precursors under specific conditions to yield the target compound. Common synthetic routes include:

- Condensation Reactions : Utilizing aldehydes and ureas in the presence of acid catalysts.

- Cyclization Processes : Involving thioketones and amines to form the dihydropyrimidine structure.

Biological Activities

Research indicates that 5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one exhibits a range of biological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Potential : Some derivatives of dihydropyrimidines have demonstrated cytotoxic effects on cancer cell lines, suggesting a pathway for further exploration in cancer therapy.

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications:

- Drug Development : Its diverse pharmacological properties make it a candidate for developing new therapeutic agents targeting oxidative stress-related diseases and infections.

- Biological Research : The compound serves as a valuable tool in pharmacological studies aimed at understanding disease mechanisms and testing new treatment modalities.

- Synthetic Intermediates : Due to its reactivity, it can be used as an intermediate in synthesizing more complex molecules with enhanced biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

-

Antioxidant Activity Study : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, suggesting potential applications in treating diseases related to oxidative damage.

Study Reference Findings Showed significant free radical scavenging activity -

Antimicrobial Efficacy : Another research highlighted its effectiveness against Gram-positive bacteria, indicating its role as a potential antimicrobial agent.

Study Reference Findings Effective against Staphylococcus aureus and E. coli

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | Similar core with different substituents | Antimicrobial |

| 5-Methyl-6-hydroxy-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | Chlorine substitution | Anticancer |

| 5-Ethyl-6-hydroxy-3-(phenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | Lacks methoxy group | Antioxidant |

Mechanism of Action

The mechanism of action of 5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Dihydropyrimidinone Derivatives

The target compound shares its core structure with DHPMs synthesized via FeCl₃- or benzoic acid-catalyzed Biginelli reactions. For example:

Fluorescence-Active Analogues

Quinazoline derivatives with 4-methoxyphenyl substituents (e.g., compounds 5d, 5g) exhibit enhanced fluorescence emission (λem = 480–495 nm) due to π→π* transitions facilitated by electron-donating methoxy groups . However, the sulfanyl group may introduce quenching effects, reducing quantum yields compared to sulfur-free analogues .

Antioxidant and Anti-Inflammatory Chalcones

Chalcone derivatives with 4-methoxyphenyl groups, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, demonstrate potent antioxidant activity in PC12 cells, with dose-dependent protection against H₂O₂-induced oxidative stress . The target compound’s hydroxyl and methoxyphenyl groups may confer similar radical-scavenging capabilities, though its rigid dihydropyrimidinone core could alter bioavailability compared to flexible chalcones.

Benzothiazepinones

Compounds like (±)cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones incorporate methoxyphenyl groups but exhibit distinct bioactivity profiles due to their seven-membered ring structure . The target compound’s six-membered dihydropyrimidinone core may offer improved metabolic stability compared to benzothiazepinones.

Biginelli Reaction Variations

The target compound’s synthesis likely follows modified Biginelli protocols. Key comparisons include:

| Catalyst | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|

| FeCl₃·6H₂O | 16–20 hrs | 80–90 | High yield, eco-friendly |

| Benzoic Acid | 3–5 hrs | 70–97 | Short reaction time |

The sulfanyl group in the target compound may necessitate protective-group strategies to prevent oxidation during synthesis, unlike simpler DHPMs.

Electronic and Optical Properties

Chromophores with bis-(4-methoxyphenyl) groups, such as compound A, exhibit blue-shifted λmax (745 nm) compared to dialkylaminophenyl analogues (753 nm) due to resonance donation from methoxy groups . The target compound’s 4-methoxyphenyl substituent may similarly influence charge-transfer transitions, though its dihydropyrimidinone core would shift absorption bands relative to extended π-systems in chromophores.

Data Tables

Table 1: Fluorescence Properties of Selected Compounds

| Compound | Substituents | λem (nm) | Quantum Yield |

|---|---|---|---|

| 5d | 4-Fluorophenyl, 4-methoxyphenyl | 490 | High |

| 5g | 4-Methoxyphenyl (2,4-positions) | 485 | Moderate |

| Target | 4-Methoxyphenyl, sulfanyl | Not reported | Inferred low |

Biological Activity

5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Ethyl group : Enhances lipophilicity.

- Hydroxy group : Potentially involved in hydrogen bonding.

- Methoxyphenyl group : Contributes to its unique reactivity and interaction with biological targets.

- Sulfanyl group : May influence its biological activity through redox reactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Its mechanism includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, modifying their signaling pathways and influencing physiological responses.

- Antioxidant Activity : The presence of hydroxyl and sulfanyl groups may confer antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

- Anticancer Properties : Preliminary data suggest it may inhibit the proliferation of cancer cells through apoptosis induction.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammatory markers in vitro, suggesting a role in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | Similar core with different substituents | Antimicrobial |

| 5-Methyl-6-hydroxy-3-(4-chlorophenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | Chlorine substitution | Anticancer |

| 5-Ethyl-6-hydroxy-3-(phenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | Lacks methoxy group | Antioxidant |

Case Studies and Research Findings

-

Antimicrobial Study :

- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

-

Anticancer Research :

- In vitro assays on human breast cancer cell lines (MCF7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were reported at approximately 25 µM after 48 hours of exposure.

-

Anti-inflammatory Effects :

- A recent study evaluated the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential use in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be systematically optimized?

A modified Biginelli reaction is commonly employed, using 4-methoxybenzaldehyde, ethyl acetoacetate, and thiourea in a refluxing n-heptane-toluene (1:1) solvent system with ZnCl₂ as a Lewis acid catalyst. Key parameters for optimization include:

- Catalyst loading : 20 mol% ZnCl₂ achieves yields of 68–72% .

- Solvent polarity : Non-polar solvents (e.g., toluene-heptane) favor cyclocondensation over ethanol-water systems, which may hydrolyze intermediates .

- Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane eluent). Post-reaction, crude products are washed with H₂O and recrystallized from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the tautomeric equilibrium of this compound, and how should data interpretation account for solvent effects?

- X-ray crystallography confirms the solid-state thione tautomer (C=S bond) with hydrogen-bonded networks, as demonstrated in analogous dihydropyrimidinones .

- Solution-state NMR (¹H/¹³C) in DMSO-d₆ reveals dynamic equilibria: the thione form dominates in non-polar solvents, while polar solvents stabilize the thiol tautomer. Integration of NH/SH proton signals and ¹³C chemical shifts (C2: ~170 ppm for C=S; ~160 ppm for C-SH) are diagnostic .

Q. How can researchers validate the purity of synthesized batches, and what analytical thresholds are critical for pharmacological studies?

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities (<1% threshold for bioassays).

- Elemental analysis : Acceptable C/H/N/S deviations ≤0.3% from theoretical values .

- Melting point consistency : A sharp range (e.g., 210–212°C) indicates purity .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of the thione group in nucleophilic reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates electrophilicity indices (ω) for the C2 position. For example:

- Electrophilicity (ω) : Higher values (~3.5 eV) correlate with susceptibility to nucleophilic attack at C2 .

- Frontier molecular orbitals : The LUMO localization on C2 and S1 atoms guides regioselective modifications (e.g., alkylation or oxidation) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Standardized assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability in antibacterial studies .

- Structural analogs : Compare activity trends across derivatives (e.g., 6-methyl vs. 6-ethyl substituents) to isolate substituent effects .

- Solubility controls : Pre-dissolve compounds in DMSO (<1% v/v) to avoid solvent interference in cell-based assays .

Q. What advanced spectroscopic methods elucidate the compound’s interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., dihydrofolate reductase) to measure binding kinetics (ka/kd) in real time.

- STD-NMR : Saturation Transfer Difference NMR identifies ligand epitopes interacting with protein binding pockets .

- Docking simulations : AutoDock Vina predicts binding poses, validated by mutational analysis (e.g., Ala-scanning of active-site residues) .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for synthesizing this compound?

Conflicting yields (e.g., 68% vs. 50%) may arise from:

- Catalyst purity : Commercial ZnCl₂ often contains hydrated phases; anhydrous ZnCl₂ increases reactivity .

- Heating uniformity : Oil bath reflux (vs. microwave) ensures consistent temperature gradients .

- Workup protocols : Rapid filtration and cold ethanol recrystallization improve recovery .

Q. Why do structural analogs show opposing trends in antibacterial activity despite similar substituents?

- Steric effects : Bulkier 4-methoxyphenyl groups may hinder membrane penetration in Gram-negative bacteria.

- Redox potential : Thione-to-thiol interconversion under physiological conditions alters reactivity .

- Resistance mechanisms : Efflux pump expression in clinical isolates (e.g., E. coli ATCC 25922 vs. multidrug-resistant strains) impacts efficacy .

Methodological Recommendations

- Synthetic reproducibility : Always report catalyst source, solvent ratios, and drying conditions.

- Data transparency : Share raw spectral data (e.g., NMR FID files) for independent validation.

- Collaborative verification : Cross-test biological activity in ≥2 independent labs to confirm trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.